molecular formula C10H11BrFNO3 B14773512 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide

3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B14773512
M. Wt: 292.10 g/mol
InChI Key: PKHMPNIJHGQLSJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H11BrFNO3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluoroaniline and 2,5-dimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide: Similar in structure but with different positions of the substituents.

    3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of the amide functionality.

Uniqueness

3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrFNO3

Molecular Weight

292.10 g/mol

IUPAC Name

3-bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H11BrFNO3/c1-13(16-3)10(14)7-4-6(12)5-8(11)9(7)15-2/h4-5H,1-3H3

InChI Key

PKHMPNIJHGQLSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC(=C1)F)Br)OC)OC

Origin of Product

United States

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